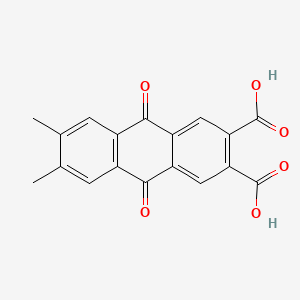
6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C18H12O6 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid typically involves the oxidation of 6,7-dimethylanthracene. One common method includes the use of potassium permanganate (KMnO4) as an oxidizing agent in an alkaline medium. The reaction is carried out under reflux conditions, and the product is isolated through acidification and subsequent crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process would be optimized for high yield and purity, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of more oxidized anthracene derivatives.
Reduction: Formation of 6,7-dimethyl-9,10-dihydroxyanthracene-2,3-dicarboxylic acid.
Substitution: Formation of esters or amides of this compound.
Scientific Research Applications
6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can influence cellular processes. It may interact with enzymes and proteins involved in oxidative stress and inflammation, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions.
2,6-Anthraquinone dicarboxylic acid: Another derivative of anthracene with different substitution patterns.
9,10-Dioxoanthracene-2,6-dicarboxylic acid: Similar compound with variations in the position of functional groups.
Uniqueness
6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous.
Properties
CAS No. |
869705-61-3 |
|---|---|
Molecular Formula |
C18H12O6 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
6,7-dimethyl-9,10-dioxoanthracene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O6/c1-7-3-9-10(4-8(7)2)16(20)12-6-14(18(23)24)13(17(21)22)5-11(12)15(9)19/h3-6H,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
CPDWGMLLRWORHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



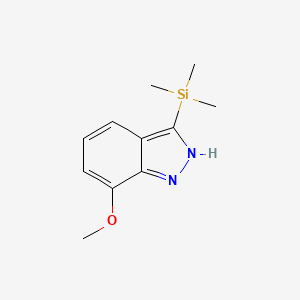
dimethylsilane](/img/structure/B12530591.png)
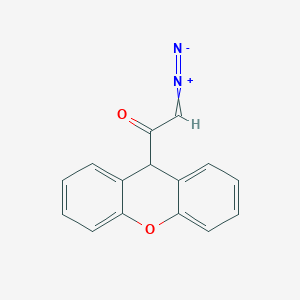
![Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-](/img/structure/B12530599.png)
![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)
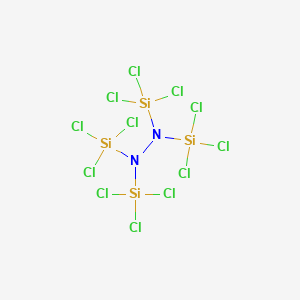
![2-[4-(Benzyloxy)phenyl]ethyl hexanoate](/img/structure/B12530615.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12530617.png)
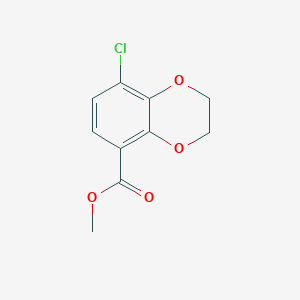
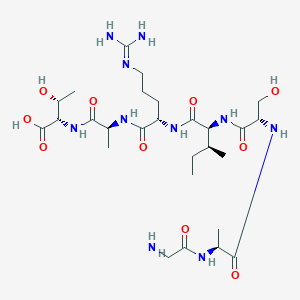

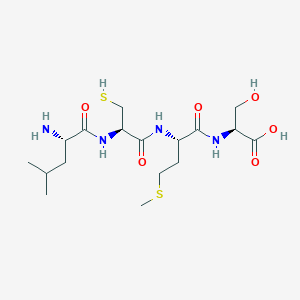
![Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate](/img/structure/B12530681.png)
